(3-Cyanopyrazin-2-yl)boronic acid
Description
Properties
Molecular Formula |
C5H4BN3O2 |
|---|---|
Molecular Weight |
148.92 g/mol |
IUPAC Name |
(3-cyanopyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BN3O2/c7-3-4-5(6(10)11)9-2-1-8-4/h1-2,10-11H |
InChI Key |
JUZYVCFAWHVLLT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CN=C1C#N)(O)O |
Origin of Product |
United States |
Applications in Advanced Organic Synthesis
Utilization of (3-Cyanopyrazin-2-yl)boronic Acid in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a key participant in several of these transformations.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and it has been widely employed in the synthesis of biaryls and other conjugated systems. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The general mechanism involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
This compound is a valuable substrate in Suzuki-Miyaura couplings for the synthesis of pyrazine-containing biaryl compounds. For instance, the coupling of 2-chloropyrazine (B57796) with various arylboronic acids, catalyzed by palladium(II) ONO pincer complexes, has been shown to proceed with high activity. researchgate.net These reactions can be performed with low catalyst loading and under open-flask conditions, highlighting the practicality of this methodology. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with Pyrazine (B50134) Derivatives
| Catalyst | Coupling Partners | Solvent | Conditions | Yield | Reference |
| Pd(II) ONO pincer complex | 2-chloropyrazine, Arylboronic acids | H₂O/toluene | Open-flask, low catalyst loading | High | researchgate.net |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410), Hetero(aryl)boronic acids | Not specified | 65–100 °C | 5-89% | claremont.edu |
The success of a Suzuki-Miyaura coupling is often dependent on the nature of the substrates and the reaction conditions. Research has demonstrated that the coupling of pyridine-2-sulfonyl fluoride (PyFluor) with a variety of hetero(aryl) boronic acids and esters can be achieved using Pd(dppf)Cl₂ as the catalyst. claremont.edu The yields of these reactions are highly dependent on the chemical structure of the boronic ester, ranging from modest to good. claremont.edu This highlights the importance of optimizing reaction conditions for each specific substrate combination. A systematic evaluation of phenylboronic acid derivatives in copper(II)-catalyzed azide (B81097) coupling revealed the influence of steric and electronic effects of substituents on the reaction yield and functional group compatibility. nih.gov
Heteroaryl boronic acids, including this compound, often present unique challenges in cross-coupling reactions. Their propensity for protodeboronation, where the boronic acid group is cleaved by a proton source, can significantly reduce the efficiency of the desired coupling reaction. nih.govnih.gov This issue is particularly pronounced with 2-heterocyclic boronic acids. nih.gov Additionally, the presence of Lewis basic heteroatoms in the ring can lead to catalyst deactivation. nih.govresearchgate.net
Several strategies have been developed to overcome these challenges. The use of air-stable N-methyliminodiacetic acid (MIDA) boronates allows for the slow release of the unstable boronic acid in situ, which can improve coupling efficiency with challenging aryl chlorides. nih.gov Another approach involves using anhydrous reaction conditions in conjunction with trimethyl borate (B1201080) to couple labile heteroaromatic nucleophiles that are susceptible to protodeboronation. nih.gov The use of bulky, electron-donating phosphine (B1218219) ligands on the palladium catalyst and stronger bases can also enhance the reactivity of less reactive coupling partners like aryl chlorides. libretexts.org
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Chan-Evans-Lam, Negishi, Sonogashira Derivatives)
Beyond the Suzuki-Miyaura coupling, this compound and related organoboron compounds are valuable partners in other important cross-coupling reactions.
Chan-Evans-Lam (CEL) Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol, to produce aryl amines or ethers. wikipedia.org The CEL coupling offers a milder, air-stable alternative to palladium-catalyzed methods. nih.govorganic-chemistry.org The reaction is thought to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the final product. wikipedia.org The scope of this reaction has been extended to include the synthesis of N-arylated 2-nitroimidazoles, demonstrating its utility in generating bioactive molecules. nih.govnih.gov
Negishi Coupling: This reaction utilizes a palladium or nickel catalyst to couple an organozinc reagent with an organic halide. libretexts.org It has been employed in the synthesis of high-affinity corticotropin-releasing factor (CRF) receptor ligands by coupling 3-pyridyl zinc intermediates with a substituted pyridine. nih.gov While effective, Negishi coupling can sometimes result in lower yields and have less functional group tolerance compared to Suzuki coupling. libretexts.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful tool for the synthesis of conjugated enynes and other complex molecules under mild conditions. wikipedia.orgnih.gov A copper-catalyzed Sonogashira-type coupling of vinylacetylene ortho-carborane with boronic acids has been developed for the synthesis of novel luminophores. mdpi.comresearchgate.net
Role as a Versatile Building Block for Complex Heterocyclic Scaffolds
The pyrazine ring is a common motif in pharmaceuticals and functional materials. This compound provides a direct route to incorporate this important heterocyclic scaffold into larger, more complex molecules. The cyano group offers a handle for further synthetic transformations, adding to its versatility. The ability to participate in various cross-coupling reactions allows for the strategic connection of the pyrazine unit to other aromatic or aliphatic fragments, enabling the construction of diverse and intricate molecular architectures.
Strategies for Late-Stage Functionalization and Diversification
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of a synthesis. nih.govnih.gov This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. worktribe.com
This compound and other organoboron reagents are well-suited for LSF strategies. The conversion of aryl boronic acids to other functional groups, such as phenols, provides a mild method for late-stage hydroxylation of bioactive molecules. nih.gov Furthermore, the development of highly chemoselective cross-coupling methods allows for the functionalization of complex pharmaceuticals containing C-O electrophiles. researchwithrutgers.com The ability to introduce the cyanopyrazine moiety at a late stage through cross-coupling reactions provides a powerful tool for optimizing the properties of lead compounds.
Catalytic Applications Involving Boronic Acid Functionality
Principles of Boronic Acid Catalysis (BAC)
Boronic acid catalysis (BAC) leverages the Lewis acidic nature of the boron atom and its dynamic covalent interactions with hydroxyl-containing functional groups. thieme-connect.comcdnsciencepub.com This strategy offers a more atom-economical and environmentally friendly alternative to traditional methods that often require stoichiometric activation of substrates. wikipedia.org The catalytic activity of boronic acids can be broadly categorized into electrophilic and nucleophilic activation pathways.
A primary mechanism in boronic acid catalysis involves the electrophilic activation of hydroxyl and carboxyl groups. Boronic acids can reversibly react with carboxylic acids to form acyloxyboronate or acyloxyboronic ester intermediates. This transformation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govwikipedia.org This activation is central to processes like amidation and esterification.
Similarly, alcohols can be activated by boronic acid catalysts. nih.govwikipedia.org Particularly, electron-deficient arylboronic acids can polarize the C–O bond of an alcohol, facilitating its departure as a leaving group. cdnsciencepub.com This can lead to the formation of carbocationic intermediates, which can then participate in reactions such as Friedel-Crafts-type alkylations. nih.govwikipedia.orgcdnsciencepub.com The effectiveness of this activation is often enhanced by the presence of electron-withdrawing groups on the aryl ring of the boronic acid, which increases its Lewis acidity. cdnsciencepub.comnih.gov
In addition to electrophilic activation, boronic acids can also activate substrates nucleophilically. This is typically achieved through the formation of a tetrahedral boronate adduct. nih.govwikipedia.org When a boronic acid reacts with a diol, such as a saccharide, it can form a cyclic boronate ester. The formation of this tetracoordinate boron species increases the electron density on the oxygen atoms of the diol, thereby enhancing their nucleophilicity. nih.govwikipedia.orgnih.gov
This mode of activation is particularly useful in reactions where the hydroxyl group is intended to act as a nucleophile. For instance, the combination of a boronic acid and a Lewis base can co-catalyze the regioselective functionalization of polyols by forming a tetracoordinate adduct that is more nucleophilic at the boron-bound alkoxide groups. nih.gov
The ability of boronic acids to activate carboxylic acids has made them effective catalysts for direct amidation and esterification reactions. In amidation, the boronic acid facilitates the condensation of a carboxylic acid and an amine by forming a more reactive intermediate, bypassing the need for harsh conditions or stoichiometric coupling agents. researchgate.netresearchgate.net Boric acid and various boronic acids have been shown to be effective catalysts for these transformations. nih.govresearchgate.net
In esterification, boronic acids can catalyze the reaction between a carboxylic acid and an alcohol. The mechanism is analogous to amidation, involving the activation of the carboxylic acid. nih.gov Furthermore, boronic acids can catalyze dehydrative etherification reactions by activating an alcohol to facilitate its reaction with another alcohol molecule, with water as the only byproduct. nih.govscholaris.ca
The scope of boronic acid catalysis extends to carbon-carbon bond-forming reactions such as cycloadditions and conjugate additions. Boronic acids can act as Lewis acid catalysts in Diels-Alder reactions. In some cases, boronic acids can facilitate Huisgen cycloadditions (a type of [3+2] cycloaddition) in the absence of a copper catalyst, particularly with substrates containing a carboxylic acid group. researchgate.net
Boronic acids are also utilized in conjugate addition reactions. While often used as the source of the nucleophile in metal-catalyzed conjugate additions (e.g., Rh-catalyzed additions to enones), nih.govaablocks.com they can also play a catalytic role. Chiral diols in combination with boronic acids can catalyze the enantioselective conjugate addition of organoboronic acids to α,β-unsaturated compounds. rsc.org
Design Considerations for (3-Cyanopyrazin-2-yl)boronic Acid as a Potential Catalyst or Co-catalyst
While direct experimental evidence for the catalytic application of this compound is not extensively documented in the reviewed literature, its structural features suggest significant potential as a catalyst or co-catalyst in various organic reactions. The design of this molecule incorporates key elements known to influence the efficacy of boronic acid catalysts.
The catalytic activity of a boronic acid is intrinsically linked to its Lewis acidity. nih.govwikipedia.org The presence of electron-withdrawing groups on the aromatic ring attached to the boronic acid moiety enhances its Lewis acidity, making it a more effective catalyst for reactions proceeding through electrophilic activation. wikipedia.orgcdnsciencepub.com In the case of this compound, two powerful electron-withdrawing features are present: the pyrazine (B50134) ring and the cyano group.
The pyrazine ring, a nitrogen-containing heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atoms. The cyano group (-C≡N) is also a strong electron-withdrawing group through both inductive and resonance effects. wikipedia.org The combination of these two features is expected to render the boron atom in this compound significantly electron-deficient and thus highly Lewis acidic.
This enhanced Lewis acidity could make this compound a potent catalyst for reactions that rely on the activation of hydroxyl and carboxyl groups, such as:
Amidation and Esterification: By forming highly activated acyloxyboronate intermediates.
Friedel-Crafts Alkylations: By promoting the ionization of benzylic or other activated alcohols. cdnsciencepub.com
Dehydration Reactions: Facilitating the elimination of water from β-hydroxy carbonyl compounds. nih.gov
Furthermore, the nitrogen atoms in the pyrazine ring could potentially play a role in coordinating to substrates or other reagents, possibly influencing the stereochemical outcome of a reaction or enabling unique reaction pathways. The strategic placement of the boronic acid and cyano group on the pyrazine ring could also lead to cooperative effects, where the electronic properties of the entire molecule are finely tuned for specific catalytic applications.
The table below summarizes the key structural features of this compound and their expected influence on its catalytic potential.
| Structural Feature | Expected Effect on Catalytic Activity |
| Boronic Acid Group | Primary site for reversible covalent bonding with hydroxyl groups, enabling catalysis. |
| Pyrazine Ring | Electron-withdrawing nature increases the Lewis acidity of the boron center. Nitrogen atoms may act as coordination sites. |
| Cyano Group | Strong electron-withdrawing group further enhances the Lewis acidity of the boron atom, potentially leading to higher catalytic efficacy. |
Advanced Research Applications in Chemical Biology and Materials Science
Molecular Recognition and Sensing Systems
The capacity of (3-Cyanopyrazin-2-yl)boronic acid to engage in reversible covalent bonding with 1,2- and 1,3-cis-diols is the foundation of its use in molecular recognition and sensing. This interaction is highly selective for the specific arrangement of hydroxyl groups found in many biologically and environmentally important molecules.
Boronic acids are Lewis acids that react with the hydroxyl groups of cis-diols to form stable five- or six-membered cyclic boronate esters. nih.govnih.gov This reversible covalent interaction is the basis for their use as synthetic receptors for diol-containing molecules. The key to the enhanced utility of this compound lies in its lowered pKa. The electron-deficient nature of the pyrazine (B50134) ring, amplified by the cyano substituent, increases the acidity of the boron center. This facilitates the transition from a neutral, trigonal planar boronic acid to an anionic, tetrahedral boronate state, which is the species that readily complexes with diols. nih.govnih.gov Consequently, this particular boronic acid can effectively bind to saccharides and other polyols in neutral aqueous solutions, a condition essential for most biological applications. acs.org
The binding affinity of boronic acids for different saccharides is influenced by several factors, including the number and configuration of cis-diol units within the sugar structure. For instance, fructose, which exists in a furanose form with favorable cis-diols, typically exhibits a higher binding affinity than glucose. This selectivity allows for the design of receptors that can distinguish between different types of sugars.
Table 1: Factors Influencing Boronic Acid-Saccharide Binding Affinity
| Factor | Description | Impact on Binding |
| Boronic Acid pKa | The pH at which the boronic acid is 50% ionized. | Lower pKa values, like that of this compound, enable stronger binding at neutral pH. |
| Saccharide Structure | The presence and orientation of cis-1,2 or cis-1,3 diol units. | Furanose forms (e.g., fructose) often bind more strongly than pyranose forms (e.g., glucose). |
| pH of the Medium | Affects the equilibrium between the trigonal boronic acid and the tetrahedral boronate. | Binding is generally favored at pH values at or above the boronic acid's pKa. |
| Solvent | The polarity and composition of the solution. | Aqueous environments are typical for biological sensing, requiring water-soluble boronic acids. |
The specific binding events between this compound and saccharides can be transduced into measurable optical or electrical signals, forming the basis of sensor development. nih.govnih.gov
Fluorescent Sensors: By coupling the this compound recognition element to a fluorophore, a fluorescent sensor can be constructed. A common sensing mechanism is Photoinduced Electron Transfer (PET). In such systems, the nitrogen atoms of the pyrazine ring can act as electron donors, quenching the fluorescence of the nearby fluorophore. Upon binding a saccharide, the boron atom becomes more electron-deficient, which strengthens its interaction with the pyrazine nitrogen. This intramolecular coordination can inhibit the PET process, leading to a "turn-on" of fluorescence. nih.govacs.org The intensity of the fluorescence signal can then be correlated with the concentration of the saccharide analyte.
Electrochemical Sensors: For electrochemical detection, the boronic acid can be integrated with a redox-active molecule, such as ferrocene. mdpi.com The binding of a saccharide to the boronic acid moiety alters the local electronic environment of the redox reporter. This change can be detected as a shift in the redox potential or a change in the current measured by techniques like cyclic voltammetry. nih.govnih.gov Sensors based on this compound could be immobilized on an electrode surface, creating a reusable and specific platform for detecting diol-containing analytes. nih.gov
Material Science Applications and Responsive Systems
The dynamic and reversible nature of the boronate ester bond makes this compound an excellent candidate for creating "smart" materials that can respond to specific chemical stimuli.
This compound can be incorporated as a functional monomer into polymer chains. When these polymers are mixed with a diol-containing crosslinker, such as poly(vinyl alcohol), they can form hydrogels. mdpi.comsupramolecularbiomaterials.com The crosslinks in these gels are the dynamic covalent boronate ester bonds.
These hydrogels are stimuli-responsive. For example, a change in pH can disrupt the boronate ester bonds, causing the hydrogel to dissolve. mdpi.comresearchgate.net More importantly, they can be glucose-responsive. In the presence of free glucose, the glucose molecules compete with the polymer crosslinker for binding to the boronic acid sites. This competitive binding can lead to a decrease in crosslink density, causing the hydrogel to swell or even dissolve. supramolecularbiomaterials.com This property is highly sought after for developing self-regulating insulin delivery systems for diabetes treatment. supramolecularbiomaterials.com The low pKa of this compound would make such hydrogels highly sensitive to glucose at physiological pH. nih.govnih.gov
Table 2: Properties of Boronic Acid-Based Responsive Hydrogels
| Property | Description | Potential Application |
| Self-Healing | The dynamic nature of boronate ester bonds allows the hydrogel to reform after being broken. nih.gov | Injectable scaffolds for tissue engineering, robust drug delivery vehicles. |
| pH-Responsive | Gel-sol transition occurs with changes in pH, typically dissolving at acidic pH. mdpi.com | pH-triggered drug release in specific body compartments (e.g., tumor microenvironment). |
| Glucose-Responsive | Competitive binding of glucose alters the hydrogel's physical state (swelling/dissolution). supramolecularbiomaterials.com | "Smart" insulin delivery systems that release insulin in response to high blood sugar. |
| Injectability | Hydrogels can exhibit shear-thinning and self-healing properties, allowing them to be injected. supramolecularbiomaterials.com | Minimally invasive delivery of therapeutic agents or cells. |
Surfaces of various materials, from nanoparticles to macroscopic substrates, can be functionalized with this compound to impart selective binding capabilities. For instance, gold nanoparticles modified with this boronic acid could be used for the colorimetric detection of bacteria by binding to the diol-rich peptidoglycans on their cell walls. nih.gov Similarly, modifying protein surfaces with boronic acids allows for site-selective bioconjugation, enabling the creation of advanced therapeutic proteins or diagnostic tools. nih.govresearchgate.net The ability to functionalize materials with a moiety that selectively targets saccharides opens up applications in targeted drug delivery, diagnostics, and affinity-based separation of biomolecules. acs.org
Boron-Containing Scaffolds in Drug Discovery and Chemical Biology
The unique chemical properties of boron and the established biological relevance of the pyrazine scaffold make this compound a molecule of significant interest in medicinal chemistry. mdpi.comnih.gov
Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases. The empty p-orbital of the boron atom can accept a lone pair of electrons from the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral adduct that mimics the transition state of peptide bond hydrolysis. mdpi.com This mechanism of action has led to the development of several successful drugs.
The pyrazine ring itself is a common scaffold in many approved pharmaceuticals. lifechemicals.comnih.govpharmablock.com It is often used as a bioisostere for other aromatic rings and its nitrogen atoms can serve as hydrogen bond acceptors, facilitating strong interactions with biological targets like protein kinases. pharmablock.com A prominent example of a drug that combines both a pyrazine ring and a boronic acid is Bortezomib (B1684674) (Velcade®), a proteasome inhibitor used to treat multiple myeloma. mdpi.com
The compound this compound combines the enzyme-inhibiting potential of the boronic acid with the pharmacologically privileged pyrazine scaffold. mdpi.com This makes it a valuable building block for creating new libraries of compounds for screening against a wide range of therapeutic targets. digitellinc.com The exploration of such novel boron-containing heterocyclic scaffolds is a promising avenue for discovering drugs with new mechanisms of action and improved pharmacokinetic properties. digitellinc.comacs.org
Design Principles for Boronic Acid-Based Pharmacophores
The design of pharmacophores incorporating a boronic acid moiety is guided by several key principles that leverage the unique electronic and structural characteristics of boron. Boronic acids are recognized as effective bioisosteres for carboxylic acids and aldehydes, allowing them to mimic the transition states of substrate hydrolysis in various enzymes. nih.govmdpi.comnih.gov
A primary design consideration is the ability of the boronic acid's electron-deficient boron atom to form a reversible, yet stable, tetrahedral adduct with nucleophilic residues, particularly the hydroxyl group of serine or threonine in the active sites of proteases. mdpi.comnih.gov This interaction is central to their mechanism as enzyme inhibitors. The potency and selectivity of these pharmacophores can be significantly influenced by the organic substituent attached to the boron atom. In the case of this compound, the cyanopyrazine ring serves as this critical modulating component.
Key design strategies include:
Transition-State Analogy: The trigonal planar sp² hybridized boron can accept a lone pair from a nucleophilic amino acid (like serine or threonine), forming a stable, tetrahedral sp³ hybridized intermediate that mimics the transition state of peptide bond hydrolysis. researchgate.net
Modulation of Lewis Acidity: The electrophilicity of the boron atom, and thus its reactivity towards nucleophiles, can be fine-tuned by the electronic properties of the attached aryl or alkyl group. The electron-withdrawing nature of the cyanopyrazine ring in this compound is expected to enhance the Lewis acidity of the boron center, potentially increasing its affinity for target enzymes.
Introduction of Specificity Elements: The substituent group provides the basis for target specificity through non-covalent interactions (e.g., hydrophobic, hydrogen bonding, π-stacking) with the enzyme's binding pocket. 3D-QSAR studies on boronic acid inhibitors like bortezomib have highlighted the importance of features such as an aromatic ring and a pyrazinyl group for optimal interaction with the proteasome. nih.gov
Improving Pharmacokinetics: Modifications to the pharmacophore's scaffold are crucial for optimizing pharmacokinetic properties. For instance, replacing peptide bonds with urea scaffolds has been a strategy to improve the in vivo stability of peptide boronic acids. mdpi.com
| Design Principle | Rationale | Relevance to this compound |
| Reversible Covalent Bonding | Forms stable, tetrahedral adducts with nucleophilic residues (e.g., Ser, Thr) in enzyme active sites. nih.govmdpi.com | The boronic acid moiety is the reactive center for forming the covalent bond. |
| Transition-State Mimicry | The tetrahedral boronate intermediate mimics the transition state of substrate hydrolysis, leading to potent inhibition. researchgate.net | A fundamental mechanism for boronic acid-based enzyme inhibitors. |
| Bioisosterism | Acts as a bioisostere for carboxylic acids or aldehydes. nih.govmdpi.com | Allows for rational design based on known substrate or inhibitor structures. |
| Scaffold-Based Specificity | The cyanopyrazine ring provides a scaffold for establishing specific non-covalent interactions within a target's binding pocket. | The ring system dictates target selectivity and binding affinity. |
Mechanisms of Enzyme Inhibition (e.g., Proteasome Inhibition)
Boronic acids are a well-established class of enzyme inhibitors, most notably against serine proteases and the proteasome. mdpi.com The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, and its inhibition is a validated strategy in cancer therapy. nih.gov
The primary mechanism of proteasome inhibition by compounds like the FDA-approved drug bortezomib involves the formation of a stable, covalent complex with the N-terminal threonine (Thr1) residue in the active site of the 20S proteasome's β5 subunit. mdpi.comnih.gov This process is a slow-binding, reversible inhibition. researchgate.net
The steps of inhibition are as follows:
Initial Binding: The inhibitor initially binds to the active site through non-covalent interactions between its peptide or aromatic backbone and the enzyme's binding pocket.
Nucleophilic Attack: The hydroxyl group of the catalytic Thr1 residue acts as a nucleophile, attacking the electron-deficient boron atom of the boronic acid.
Formation of Tetrahedral Adduct: This attack leads to the formation of a stable, tetrahedral boronate complex, effectively inactivating the enzyme. mdpi.com
This mechanism contrasts with inhibitors that form irreversible bonds, such as epoxyketones. researchgate.net The reversibility of the boronic acid interaction is a key attribute. The strength and duration of this inhibition (i.e., the dissociation rate) are critical for the drug's pharmacological profile. nih.gov Dipeptidyl boronic acids are a common structural motif for proteasome inhibitors due to their ability to mimic natural peptide substrates. nih.gov
| Feature | Description |
| Target Enzyme | 20S Proteasome (specifically the β1, β2, or β5 catalytic subunits). nih.gov |
| Key Active Site Residue | N-terminal Threonine (Thr1). nih.gov |
| Type of Inhibition | Slow-binding, competitive, and slowly reversible. researchgate.netnih.gov |
| Chemical Interaction | Nucleophilic attack by the threonine hydroxyl group on the electrophilic boron atom. nih.gov |
| Resulting Complex | Formation of a stable, tetrahedral boronate ester adduct. mdpi.com |
Strategies for Bioactivity Modulation via Boronic Acid Functionalization
The biological activity of a boronic acid-containing molecule can be precisely modulated through strategic functionalization of the organic moiety attached to the boron atom. These modifications can enhance potency, improve selectivity, and optimize pharmacokinetic properties. nih.gov For this compound, the cyanopyrazine ring is the primary site for such modifications.
Strategies for modulating bioactivity include:
Altering Steric and Electronic Properties: Introducing different substituents onto the pyrazine ring can alter the molecule's size, shape, and electronic distribution. This can lead to improved complementarity with the target enzyme's binding pocket, enhancing affinity and selectivity.
Improving Solubility and Permeability: Functionalization can be used to modify physicochemical properties. For example, adding polar groups can increase aqueous solubility, while tuning lipophilicity can improve cell membrane permeability.
Enhancing Target Recognition: Boronic acids are known to interact with cis-diols, a feature present in saccharides and glycoproteins. acs.orgnih.gov This property can be exploited to target specific cell surface glycans or to develop sensors. Functionalizing the aromatic part of the molecule can enhance the specificity of these interactions.
Bioavailability Enhancement: Masking a reactive functional group, such as a hydroxyl group on a parent drug, with a boronic acid can prevent first-pass metabolism (e.g., glucuronidation) and significantly improve oral bioavailability. nih.gov
The versatility of the boronic acid group allows it to be incorporated into diverse molecular scaffolds, from simple phenyl rings to complex peptides, to achieve a desired biological effect. researchgate.net
Photoactivation and Prodrug Strategies (mechanistic focus)
To enhance the therapeutic index and achieve spatiotemporal control over drug activity, boronic acids are increasingly used in photoactivation and prodrug strategies. researchgate.netcreative-diagnostics.com These approaches render the molecule inactive until a specific stimulus, such as light or a disease-associated chemical species, triggers the release of the active compound. nih.gov
Reactive Oxygen Species (ROS)-Activated Prodrugs: Many pathological tissues, particularly solid tumors, exhibit elevated levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). sysu.edu.cn This provides a chemical trigger for targeted drug activation. The mechanism involves the H₂O₂-mediated oxidative cleavage of the carbon-boron bond in an arylboronic acid or ester. nih.govmdpi.com
Masking: The active drug, often containing a phenol or amine, is masked by linking it to a boronic acid-containing promoiety.
Activation: In the presence of H₂O₂, the boronic acid is oxidized. This involves the coordination of H₂O₂ to the boron atom, followed by aryl migration, forming a boronate intermediate.
Release: This intermediate rapidly hydrolyzes to release the unmasked, active drug (as a phenol), boric acid, and often a self-immolative linker product like a quinone methide. nih.gov
Photoactivation Strategies: A more recent and highly controllable strategy involves the use of light to trigger the activation of a boronic acid prodrug. researchgate.net This approach offers high spatiotemporal precision, as the drug is only activated where the light is applied. A novel mechanism for this involves the generation of a phenyl radical under light irradiation, even in hypoxic (low oxygen) environments common in tumors. sysu.edu.cn
Prodrug Design: An inactive complex, such as a boronic acid-caged iridium(III) complex, is designed to be stable in the dark. sysu.edu.cnresearchgate.net
Photo-oxidation: Upon irradiation with a specific wavelength of light, the phenyl boronate anion (in equilibrium with the boronic acid) is photo-oxidized to generate a highly reactive phenyl radical. sysu.edu.cn
Radical Reaction and Release: This phenyl radical can rapidly capture oxygen, even at very low concentrations, leading to the cleavage of the boron moiety and the release of the active cytotoxic species. sysu.edu.cnresearchgate.net This mechanism is distinct from traditional photodynamic therapy that requires higher oxygen concentrations. sysu.edu.cn
| Strategy | Trigger | Mechanism | Key Advantage |
| ROS-Activated Prodrug | Hydrogen Peroxide (H₂O₂) nih.gov | Oxidative cleavage of the carbon-boron bond, followed by hydrolysis to release a phenol/drug. nih.govmdpi.com | Targets disease microenvironments with high oxidative stress. |
| Photoactivated Prodrug | External Light (e.g., 420 nm) sysu.edu.cn | Photo-oxidation of the boronate anion to a phenyl radical, which reacts to cleave the boron moiety and release the active drug. sysu.edu.cnresearchgate.net | High spatiotemporal control over drug activation, effective in hypoxic conditions. sysu.edu.cn |
Analytical Characterization and Computational Studies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the molecular structure of (3-Cyanopyrazin-2-yl)boronic acid, with each technique offering unique information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of boron-containing compounds. researchgate.net While detailed, published spectra specifically for this compound are not widely available, analysis can be inferred from established principles and data from analogous structures. Key nuclei for analysis include ¹H, ¹³C, and ¹¹B.
¹¹B NMR Spectroscopy: This is the most direct method for probing the environment of the boron atom. researchgate.net Boronic acids typically exist in equilibrium between a trigonal planar species and, in the presence of nucleophiles or at certain pH levels, a tetrahedral boronate species. These two forms have distinct ¹¹B NMR chemical shifts.
Trigonal Boronic Acids: Free, tricoordinate boronic acids generally exhibit a broad signal in the downfield region of the ¹¹B spectrum. For arylboronic acids, this resonance is typically found between 27 and 33 ppm. sdsu.edursc.org
Tetrahedral Boronate Esters: When the boronic acid forms a complex (e.g., with a diol or upon an increase in pH), the boron atom becomes tetracoordinate, resulting in a significant upfield shift in the ¹¹B NMR spectrum to approximately 0 to 10 ppm. rsc.org
For this compound, the ¹¹B NMR spectrum is expected to show a single, broad peak characteristic of a tricoordinate arylboronic acid.
¹H and ¹³C NMR Spectroscopy: These techniques are used to elucidate the structure of the organic pyrazine (B50134) framework. The chemical shifts of the pyrazine ring protons and carbons are influenced by the electron-withdrawing effects of both the cyano group and the boronic acid moiety. While specific assignments for this compound are not published, data for a similar compound, 3-cyanophenylboronic acid, shows aromatic proton signals in the range of 7.0-9.0 ppm. chemicalbook.com The carbon atom attached to the boron (ipso-carbon) is often difficult to detect in ¹³C NMR spectra due to quadrupolar relaxation. rsc.org
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ) in ppm | Notes |
| ¹¹B | ~27 - 33 | For the tricoordinate boronic acid. Shift is relative to BF₃•OEt₂. sdsu.edursc.org |
| ¹H | ~8.0 - 9.5 | For pyrazine ring protons. The exact shifts depend on the final electronic environment. |
| ¹³C | ~115 - 120 | For the cyano group (-C≡N). |
| ~130 - 160 | For pyrazine ring carbons. | |
| Not typically observed | For the carbon atom bonded to boron (C-B). rsc.org |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, helps to identify the functional groups present in the molecule. researchgate.net The spectra provide a unique "fingerprint" based on the vibrations of chemical bonds. For this compound, key vibrational modes are associated with the O-H, B-O, C≡N, and pyrazine ring bonds.
O-H Stretch: A broad absorption band is expected in the high-frequency region of the IR spectrum, typically between 3200 and 3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
C≡N Stretch: A sharp, strong absorption band is anticipated in the range of 2220-2240 cm⁻¹, a characteristic region for nitrile groups.
B-O Stretch: The asymmetric B-O stretching vibration is a key indicator and typically appears as a strong, broad band between 1330 and 1390 cm⁻¹. researchgate.net
Pyrazine Ring Modes: Aromatic C-H and C=C/C=N stretching vibrations are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
| Boronic Acid | O-H stretch (hydrogen-bonded) | 3200 - 3600 (Broad) |
| B-O stretch (asymmetric) | 1330 - 1390 (Strong) | |
| Cyano Group | C≡N stretch | 2220 - 2240 (Sharp, Strong) |
| Pyrazine Ring | C-H stretch | 3000 - 3100 |
| C=C / C=N ring stretches | 1400 - 1600 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution analysis. Electrospray ionization (ESI) is a common technique for analyzing boronic acids, often in the negative ion mode, which facilitates the detection of boronate species. High-resolution mass spectrometry (HRMS) would be expected to confirm the molecular formula of this compound (C₅H₄BN₃O₂) by providing a highly accurate mass measurement.
Chromatographic and Separation Methods
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile organic compounds like boronic acids. sielc.com Reversed-phase HPLC, using a C18 stationary phase, is frequently employed. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid to ensure good peak shape. sdsu.edu Detection is commonly achieved using a UV detector, as the pyrazine ring is chromophoric.
The development of a robust HPLC method is critical, as boronic acids can sometimes interact with free silanol (B1196071) groups on standard silica-based columns or undergo on-column degradation, complicating purity analysis. researchgate.net
Computational Chemistry and Theoretical Investigations
Computational methods, particularly those based on quantum mechanics, are powerful tools for predicting and understanding the properties of molecules where experimental data may be scarce.
Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecules. researchgate.net For this compound, DFT calculations could provide valuable insights.
Molecular Geometry: DFT can be used to calculate the optimized three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculations can determine the distribution of electron density, molecular electrostatic potential (MESP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). lodz.pl The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic transition properties.
Spectroscopic Prediction: DFT methods can simulate vibrational (IR and Raman) spectra and NMR chemical shifts. researchgate.netresearchgate.net These theoretical spectra can aid in the assignment of experimental bands and shifts. For example, studies on similar boronic acids have used the B3LYP functional with basis sets like 6-311++G(d,p) to successfully correlate calculated spectra with experimental data. researchgate.net
While specific DFT studies on this compound are not found in the literature, research on analogous systems demonstrates that such calculations would be a valuable and feasible approach to fully characterize its structural and electronic nature. lodz.plresearchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively available in public literature, the application of this technique to analogous boronic acid and pyrazine-based compounds provides a clear framework for how such an analysis would be conducted and the insights it would offer.
MD simulations for a compound like this compound would typically involve placing the molecule within a simulated biological environment, such as in a complex with a target protein, solvated in a water box with physiological ion concentrations. The simulation would then calculate the trajectories of atoms and molecules by iteratively solving Newton's equations of motion. This provides a dynamic view of the intermolecular interactions that govern the compound's behavior at an atomic level.
A key focus of these simulations would be to characterize the stability of the compound within a protein's binding site. For instance, in studies of other boronic acid inhibitors, MD simulations have been crucial in demonstrating how the boronic acid moiety forms covalent or strong non-covalent interactions with key amino acid residues, such as serine or threonine, in the active site of an enzyme. nih.gov For this compound, simulations would likely investigate the formation of a tetrahedral boronate species and its interactions with the surrounding residues.
The pyrazine ring and the cyano group also play a significant role in defining the intermolecular interaction profile. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.govacs.org The cyano group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, would further influence the electronic properties and interaction landscape of the molecule.
The results of MD simulations are often analyzed to produce data on interaction energies, root-mean-square deviation (RMSD) to assess conformational stability, and radial distribution functions to understand the solvation shell around the molecule. An illustrative example of the type of data that could be generated from an MD simulation of this compound in complex with a target protein is presented in Table 1.
Table 1: Illustrative Intermolecular Interaction Analysis from a Hypothetical MD Simulation
| Interacting Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |
| Serine 195 | Covalent Adduct | 1.5 | 95 |
| Glycine 193 | Hydrogen Bond | 2.8 | 80 |
| Histidine 57 | Hydrogen Bond | 3.1 | 65 |
| Tryptophan 215 | π-π Stacking | 3.5 | 70 |
This table is for illustrative purposes and represents the type of data that would be generated from an MD simulation study.
Such detailed insights into the intermolecular interactions are invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationships (QSAR) for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. japsonline.com These models are instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures to enhance their desired properties. While specific QSAR studies focusing solely on this compound derivatives are not readily found, the principles of QSAR are widely applied to pyrazine- and boronic acid-containing compounds, providing a clear path for how such an analysis would be approached. japsonline.comnih.gov
The development of a QSAR model for a series of this compound analogs would begin with the synthesis and biological evaluation of a set of structurally related compounds. The structural variations could include different substituents on the pyrazine ring or modifications of the boronic acid group. The biological activity, such as the half-maximal inhibitory concentration (IC50), would be the dependent variable in the QSAR model.
Next, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, molecular connectivity, etc.
3D descriptors: Molecular shape, volume, and surface area-related parameters.
Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), and electronic properties like dipole moment and partial charges.
Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation is derived that best correlates the descriptors with the biological activity. A hypothetical QSAR equation for a series of pyrazine-based inhibitors might look like this:
log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 1.2 * (charge on pyrazine N1) + C
This equation would suggest that increasing lipophilicity (LogP) and the negative partial charge on a specific pyrazine nitrogen enhances activity, while increasing the polar surface area is detrimental.
The predictive power of the QSAR model is then validated using both internal and external validation techniques. A statistically robust and validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, guiding the design of new analogs with potentially improved potency. nih.gov For example, the model might suggest that adding a specific electron-donating group at a particular position on the pyrazine ring would lead to a more active compound.
An illustrative data table that would be used to build a QSAR model is presented in Table 2.
Table 2: Illustrative Data for a Hypothetical QSAR Study of this compound Analogs
| Compound | log(1/IC50) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |
| Analog 1 | 5.2 | 1.8 | 85.3 | 4.5 |
| Analog 2 | 5.5 | 2.1 | 82.1 | 4.9 |
| Analog 3 | 4.9 | 2.5 | 90.5 | 4.2 |
| Analog 4 | 5.8 | 2.3 | 79.8 | 5.1 |
This table is for illustrative purposes and represents the type of data that would be used to construct a QSAR model.
By leveraging QSAR, medicinal chemists can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery and optimization process.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized heteroaromatic boronic acids is continuously evolving, with a strong emphasis on sustainability, efficiency, and safety. Future efforts for preparing (3-Cyanopyrazin-2-yl)boronic acid and its derivatives will likely move away from traditional multi-step processes that are often lengthy and generate significant waste. google.com
Emerging sustainable strategies applicable to this compound include:
Catalytic C-H Borylation: Iridium or rhodium-catalyzed C-H bond activation followed by borylation represents a highly atom-economical route. arkat-usa.org This method allows for the direct installation of a boron group onto the pyrazine (B50134) core, potentially reducing the need for pre-functionalized starting materials like halopyridines. arkat-usa.org
Microwave-Assisted Synthesis: Microwave synthesis is an eco-friendly method that can accelerate reaction times, improve yields, and enhance selectivity for complex organic compounds. nih.gov Its application could significantly streamline the synthesis of the pyrazine core or the subsequent functionalization steps. nih.gov
Metal-Halogen Exchange: While a more established method, optimizing metal-halogen exchange reactions followed by borylation remains a key area. arkat-usa.org The use of alternative organometallic reagents or improved reaction conditions can enhance the yield and stability of the resulting boronic acid. arkat-usa.org
| Methodology | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Well-established procedures | Current standard, but often involves long routes and high energy consumption. | google.com |
| Catalytic C-H Borylation | High atom economy, reduced steps, direct functionalization. | A greener approach for directly installing the boronic acid group on the pyrazine ring. | arkat-usa.org |
| Microwave-Assisted Synthesis | Rapid, selective, high-yield, eco-friendly. | Can accelerate the formation of the pyrazine scaffold or subsequent coupling reactions. | nih.gov |
Expanding Catalytic Versatility in Complex Chemical Transformations
Boronic acids are cornerstone reagents in organic chemistry, most notably for the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. nih.gov The this compound scaffold offers unique electronic properties due to the electron-deficient pyrazine ring and the electron-withdrawing cyano group, which can be exploited in catalysis.
Future research will likely focus on:
Novel Cross-Coupling Reactions: Exploring the utility of this compound in a wider range of metal-catalyzed cross-coupling reactions beyond standard Suzuki-Miyaura couplings. nih.govtandfonline.com The specific electronic nature of the pyrazine ring could influence catalyst performance and reaction outcomes. researchgate.net
Development of Specialized Catalysts: The pyrazine nitrogen atoms can act as ligands for transition metals. researchgate.net This opens the possibility of designing novel catalysts where a derivative of this compound is not just a reagent but part of a ligand scaffold, influencing the catalytic activity in reactions like alcohol oxidation or amidation. google.comtandfonline.com
Asymmetric Synthesis: The chiral synthesis of amino acids and other biologically relevant molecules can be achieved using boronic acid catalysis. The defined stereoelectronic environment of the cyanopyrazine moiety could be leveraged to develop new chiral catalysts or auxiliaries for asymmetric transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, speed, and scalability. mdpi.comup.ac.za This approach is particularly advantageous for handling hazardous reagents and intermediates often involved in organometallic chemistry. organic-chemistry.orgacs.org
Key future directions include:
Continuous Synthesis of Boronic Acids: Implementing simple, robust flow setups for the synthesis of this compound. organic-chemistry.org Such systems can enable rapid Halogen/Lithium exchange and subsequent borylation with residence times of less than a second and high throughput, mitigating risks like clogging and ensuring precise temperature control. organic-chemistry.orgacs.org
Telescoped and Automated Synthesis: Integrating multiple reaction steps into a single, continuous ("telescoped") process without intermediate purification. up.ac.zanih.gov An automated platform could synthesize a library of derivatives from this compound by systematically varying coupling partners, enabling rapid discovery of new functional molecules. nih.govrsc.org
| Parameter | Batch Processing | Flow Chemistry | Reference |
|---|---|---|---|
| Safety | Higher risk with hazardous reagents and exotherms in large volumes. | Small reaction volumes enhance heat dissipation and containment, improving safety. | mdpi.com |
| Speed | Can take many hours for a single batch. | Total reaction times can be reduced to minutes or even seconds. | mdpi.comorganic-chemistry.org |
| Scalability | Scaling up is complex and requires process redevelopment. | Scalability is achieved by running the system for longer periods; no redevelopment needed. | organic-chemistry.org |
| Efficiency | Often requires intermediate workup and purification steps. | Enables telescoped reactions, reducing steps and waste (Process Mass Intensity). | mdpi.comup.ac.za |
Advancement in Smart Materials and Bio-Inspired Systems
The ability of boronic acids to form reversible covalent bonds with diols (such as those found in sugars) makes them a prime candidate for developing "smart" materials that respond to biological signals. nih.govtandfonline.com The incorporation of the this compound moiety into polymers and nanomaterials is a promising frontier.
Emerging applications are expected in:
Stimuli-Responsive Drug Delivery: Designing nanomaterials functionalized with this compound that can target and release therapeutic payloads in response to specific biological markers like high glucose levels (for diabetes) or sialic acids overexpressed on cancer cells. nih.govacs.orgnih.gov
Bio-Inspired Sensors: Creating synthetic mimics of lectins, termed "borono-lectins," that can selectively bind to carbohydrates. tandfonline.com This could lead to advanced biosensors for detecting glycoproteins associated with various diseases. nih.gov The pyrazine component may also confer unique photophysical properties, enabling fluorescent detection. acs.org
Self-Healing and Supramolecular Gels: Utilizing the reversible interaction between the boronic acid group and diols to create self-healing hydrogels or organogels. acs.orgresearchgate.net The mechanical and photophysical properties of these materials could be tuned by the specific structure of the cyanopyrazine component. acs.org
Application of Machine Learning and Artificial Intelligence in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are rapidly accelerating the pace of chemical discovery by enabling the rapid design and property prediction of novel molecules. mdpi.comnih.gov These computational tools are poised to revolutionize the exploration of the chemical space around the this compound scaffold.
Future applications will likely involve:
De Novo Molecular Design: Employing generative AI models, such as Generative Adversarial Networks (GANs), to design entirely new molecules based on the cyanopyrazine boronic acid framework with optimized properties for specific biological targets. mdpi.comgithub.com
Property Prediction and Optimization: Using ML models trained on quantum mechanics data (like DFT) to accurately predict the physicochemical and biological properties of new derivatives. researchgate.netoup.comnottingham.edu.cn This allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources. researchgate.net
Reaction Prediction and Synthesis Planning: Leveraging AI to predict the outcomes of chemical reactions and devise the most efficient synthetic routes. This can accelerate the development of the novel and sustainable methodologies discussed previously. researchgate.net
| AI/ML Application | Description | Impact on Research | Reference |
|---|---|---|---|
| Generative Models | Algorithms (e.g., GANs, VAEs) that create novel molecular structures from scratch. | Enables the design of new drug candidates or materials with desired functions. | mdpi.comgithub.com |
| Predictive Modeling | ML models trained to predict properties (e.g., bioactivity, toxicity, stability). | Reduces the need for extensive experimental screening by prioritizing high-potential molecules. | researchgate.netresearchgate.net |
| Automated Synthesis Planning | AI tools that devise optimal and efficient synthetic pathways to a target molecule. | Accelerates the development of new synthetic routes and optimizes reaction conditions. | nih.govresearchgate.net |
Q & A
Q. What key physicochemical properties of (3-Cyanopyrazin-2-yl)boronic acid determine its reactivity in cross-coupling reactions?
Methodological Answer: The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is influenced by:
- Electronic Effects : The electron-withdrawing cyano group on the pyrazine ring enhances electrophilicity, facilitating transmetallation with palladium catalysts .
- Solvent and Base Compatibility : Polar aprotic solvents (e.g., DMF, THF) and weak bases (e.g., K₂CO₃) optimize boronate ester formation and catalyst turnover .
- Steric Hindrance : The planar pyrazine ring minimizes steric bulk, enabling efficient coupling with aryl halides .
Table 1 : Critical Variables in Suzuki-Miyaura Optimization (Adapted from )
| Variable | Options | Impact on Reaction Efficiency |
|---|---|---|
| Aryl Halide (X) | 4 choices (e.g., Cl, Br) | Reactivity: Br > Cl |
| Boronic Acid (Y) | 3 derivatives | Electronic tuning (e.g., cyano group) |
| Ligand | 11 phosphine ligands | Stabilizes Pd(0) intermediates |
| Solvent | 4 polar aprotic | Solubility of boronate esters |
Q. How does the boronic acid group interact with diols in aqueous environments, and what factors govern binding kinetics?
Methodological Answer: The boronic acid-diol interaction involves reversible covalent bond formation, with kinetics influenced by:
- pH : Binding occurs optimally at physiological pH (7.4), where boronic acid exists as the reactive boronate anion .
- Diol Structure : Cyclic diols (e.g., fructose) exhibit faster kon rates compared to linear diols (e.g., glucose) due to preorganization .
- Substituent Effects : Electron-withdrawing groups (e.g., cyano) on the aryl ring increase Lewis acidity, accelerating esterification .
Q. Key Kinetic Data from :
| Sugar | kon (M⁻¹s⁻¹) | Binding Affinity (Kd, μM) |
|---|---|---|
| D-Fructose | 2.1 × 10³ | 12.4 |
| D-Glucose | 0.8 × 10³ | 310 |
Advanced Research Questions
Q. How can conflicting data on glycoprotein binding selectivity be resolved when using this compound in biosensing applications?
Methodological Answer: Discrepancies arise from non-specific secondary interactions (e.g., hydrophobic or electrostatic forces). Mitigation strategies include:
- Buffer Optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) reduce charge-based interference .
- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics distinguishes specific vs. non-specific interactions .
- Competitive Elution : Borate buffer (pH 8.5) selectively displaces diol-bound targets while retaining non-specific binders .
Q. What advanced mass spectrometry techniques address challenges in characterizing this compound-peptide conjugates?
Methodological Answer:
- MALDI-MS with On-Plate Derivatization : Using 2,5-dihydroxybenzoic acid (DHB) as a matrix prevents boroxine formation by esterifying boronic acids in situ .
- LC-MS/MS in MRM Mode : Enables sensitive detection of underivatized boronic acids at sub-ppm levels, critical for impurity profiling in drug development .
Table 2 : MS Method Comparison
| Technique | Sensitivity (LOD) | Key Advantage |
|---|---|---|
| MALDI-MS (DHB) | 10 fmol | Avoids dehydration artifacts |
| LC-MS/MS (MRM) | 0.1 ppm | No derivatization required |
Q. How can mixed-variable experimental design optimize reaction conditions for this compound in complex syntheses?
Methodological Answer: Surrogate-based optimization (e.g., Parametric Waveform Adaptive Sampling, PWAS) reduces combinatorial burden:
Q. What lessons from photoresponsive azobenzene-boronic acid systems inform light-controlled applications of this compound?
Methodological Answer:
- Structural Tuning : Ortho-substituted azobenzenes enhance binding affinity upon E→Z isomerization (20-fold increase with red light) .
- Hydrogel Integration : Covalent adaptable networks enable dynamic stiffness modulation via boronic ester photoisomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
